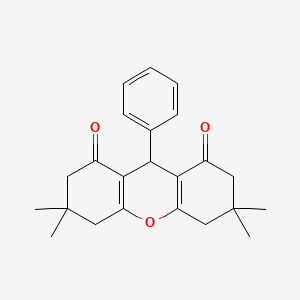

3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

説明

3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-derived compound synthesized via the cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and benzaldehyde derivatives. This compound is characterized by a rigid xanthene core with tetramethyl substituents at positions 3 and 6, and a phenyl group at position 7. Its synthesis has been optimized using diverse catalysts, including Hal-Py-SO₃H (yield: 89%, 40 mg catalyst, ethanol recrystallization) , FeNP@SBA-15 (solvent-free, 90°C) , and aqueous citric acid (72% yield, one-pot method) . The compound’s structural integrity is confirmed via FT-IR (C=O stretch at 1667 cm⁻¹), ¹H/¹³C NMR (methyl singlets at 0.99–1.10 ppm), and X-ray crystallography (orthorhombic system, space group Pca21) .

特性

IUPAC Name |

3,3,6,6-tetramethyl-9-phenyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-22(2)10-15(24)20-17(12-22)26-18-13-23(3,4)11-16(25)21(18)19(20)14-8-6-5-7-9-14/h5-9,19H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSWMJJLWRIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process. One common method includes the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with benzaldehyde in the presence of a catalyst such as piperidine or ammonium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2 Dimedone+BenzaldehydeCatalystthis compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the xanthene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce various dihydro compounds.

科学的研究の応用

Introduction to 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

This compound (commonly referred to as TPHXD) is a synthetic compound with a complex molecular structure characterized by its formula and a molecular weight of approximately 350.45 g/mol. This compound has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications.

Photochemistry

TPHXD has been investigated for its photochemical properties. Its ability to absorb light and undergo photochemical reactions makes it a candidate for applications in photodynamic therapy (PDT) and solar energy conversion.

Case Study: Photodynamic Therapy

In a study exploring the use of xanthene derivatives in PDT, TPHXD demonstrated effective singlet oxygen generation upon irradiation. This property is crucial for developing therapeutic agents that target cancer cells selectively while minimizing damage to surrounding healthy tissues.

Organic Electronics

Due to its electronic properties, TPHXD is being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a charge transport material can enhance device efficiency.

Case Study: OLED Performance

Research conducted on the incorporation of TPHXD into OLED structures showed improved luminescence efficiency compared to traditional materials. The results indicated that TPHXD could serve as an effective electron transport layer.

Chemical Sensors

TPHXD's unique structure allows it to interact with various analytes, making it suitable for developing chemical sensors. Its sensitivity to environmental changes can be harnessed for detecting gases or biological markers.

Case Study: Gas Sensing Applications

A recent study highlighted the use of TPHXD in fabricating sensors that detect volatile organic compounds (VOCs). The sensors exhibited high selectivity and sensitivity, making them viable for environmental monitoring.

Drug Development

The biological activity of TPHXD has led researchers to explore its potential as a pharmacological agent. Preliminary studies suggest that it may possess anti-inflammatory and antioxidant properties.

Case Study: Anti-inflammatory Activity

In vitro tests revealed that TPHXD could inhibit pro-inflammatory cytokines in human cell lines. This finding positions it as a potential candidate for developing new anti-inflammatory drugs.

作用機序

The mechanism by which 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with cellular enzymes and receptors, modulating various biochemical pathways. For instance, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress-related enzymes.

類似化合物との比較

Table 1: Key Structural Analogs and Their Activities

Key Findings :

- Antioxidant Activity : Di-ortho hydroxyl groups (e.g., 3',4') enhance radical scavenging due to resonance stabilization, whereas 2',3'-dihydroxy substitution reduces activity by ~20% .

- Antiproliferative Activity : Bromine substituents (e.g., 2'-bromo in compound 6) improve cytotoxicity by interacting with cellular nucleophiles .

- Receptor Modulation : Bulky substituents like 4-((2-methylbenzyl)oxy)phenyl enable allosteric modulation of δ-receptors, a property absent in the phenyl analog .

Key Trends :

- Green Chemistry : Solvent-free methods (FeNP@SBA-15) and ultrasound irradiation (Zn(OAc)₂) reduce environmental impact while maintaining high yields (>85%) .

- Efficiency : Ultrasound-assisted synthesis achieves completion in 30 minutes, outperforming conventional heating (60–120 minutes) .

Physicochemical and Crystallographic Properties

Table 3: Structural and Crystallographic Data

Insights :

- The phenyl-substituted analog forms weaker hydrogen bonds compared to hydroxyl/methoxy derivatives, influencing solubility and crystallinity .

生物活性

3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a compound of significant interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 350.45 g/mol, this compound has been studied for various pharmacological properties including antioxidant and enzyme inhibitory activities.

The compound is characterized by its complex structure which includes a xanthene core. Its chemical structure can be represented as follows:

Antioxidant Activity

Research indicates that derivatives of xanthene compounds exhibit antioxidant properties . In vitro studies have shown that these compounds can scavenge free radicals effectively. For instance, a study utilizing the DPPH assay demonstrated that certain derivatives possess significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities . Notably, it has been tested against alpha-glucosidase and other enzymes relevant to metabolic disorders:

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3c | α-glucosidase | 133.1 ± 3.2 | |

| 3d | α-glucosidase | 305 ± 7.7 | |

| 3e | α-glucosidase | 184 ± 2.3 |

These results suggest that the compound could be beneficial in managing conditions such as diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies

Several studies have explored the biological activities of xanthene derivatives:

- Antioxidant Evaluation : A study reported the synthesis of various xanthene derivatives and their evaluation using the DPPH assay. The results indicated that some derivatives exhibited higher antioxidant activity than others .

- Enzyme Inhibition Studies : Another research highlighted the synthesis of xanthene derivatives and their screening for enzyme inhibition. The findings suggested that specific structural modifications could enhance inhibitory potency against α-glucosidase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aryl aldehydes. For example, glacial acetic acid is used as both solvent and catalyst, with heating (e.g., 3 hours at reflux) to drive the reaction. Reaction completion is monitored via TLC, and purification involves recrystallization from ethanol or chloroform. Substituents on the aryl aldehyde (e.g., methoxy, nitro groups) influence reaction efficiency and product yield .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., triclinic space group, ) confirm the bicyclic xanthene-dione framework and substituent orientation. Complementary techniques include:

- IR spectroscopy : Peaks at ~1667 cm (C=O stretching) and ~2956 cm (C-H stretching).

- NMR : NMR signals at δ 2.35–2.79 ppm (cyclohexyl protons) and δ 4.82 ppm (methine proton).

- Mass spectrometry : Exact mass (calculated via HRMS) .

Q. What are the key pharmacological properties of this compound?

- Methodological Answer : In vitro assays evaluate anti-inflammatory and antimicrobial activity. For example:

- Anti-inflammatory : Inhibition of COX-2 enzyme activity via molecular docking studies (PDB ID: 5IKT).

- Antimicrobial : Disc diffusion assays against Staphylococcus aureus (MIC values reported at 25–50 µg/mL).

Biological activity correlates with substituent electronegativity (e.g., nitro groups enhance antimicrobial potency) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies in conformational analysis (e.g., envelope vs. boat cyclohexane rings) are addressed via:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds, 2.5–3.0 Å).

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C–C: 1.54 Å vs. 1.52 Å).

- Frontier molecular orbital (FMO) analysis : Predicts reactivity via HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) .

Q. What strategies optimize reaction yield and selectivity for derivatives with electron-withdrawing substituents?

- Methodological Answer : For nitro- or halogen-substituted derivatives:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalyst screening : Lewis acids (e.g., FeCl) improve regioselectivity for para-substituted products.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 minutes, 85% yield) .

Q. How does crystal packing influence the compound’s physicochemical stability?

- Methodological Answer : Three-dimensional hydrogen-bonded networks (e.g., C–H⋯O interactions) are analyzed via:

- Cambridge Structural Database (CSD) surveys : Compare packing motifs with analogues (30 hits for xanthene-dione derivatives).

- Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) correlate with hydrogen-bond density.

- Hirshfeld surface fingerprint plots : Quantify contribution of O⋯H contacts (e.g., 25% of total interactions) .

Q. What advanced spectroscopic techniques validate tautomeric equilibria in solution?

- Methodological Answer : Dynamic NMR (DNMR) and variable-temperature UV-Vis spectroscopy are employed:

- DNMR : Line-shape analysis of methine protons (δ 4.82 ppm) reveals exchange rates between keto-enol tautomers.

- UV-Vis : Absorption bands at 280 nm (keto form) and 320 nm (enol form) shift with solvent polarity (e.g., ethanol vs. hexane).

- Theoretical modeling : MD simulations in explicit solvent (e.g., water, ε = 78) predict dominant tautomer populations .

Methodological Notes

- Synthesis : Substituent effects (e.g., 2-methylphenyl vs. 4-methoxyphenyl) require tailored purification protocols .

- Data Validation : Cross-reference crystallographic data (CCDC codes: YAVTAS, LERZEP) with computational models to resolve ambiguities .

- Biological Assays : Standardize protocols using positive controls (e.g., ibuprofen for anti-inflammatory assays) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。